A Comprehensive Technical Guide to 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Characterization, and Application
A Comprehensive Technical Guide to 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of ortho-Substituted Phenylboronates
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of carbon-carbon bond formation. The utility of this Nobel Prize-winning methodology is critically dependent on the diversity and accessibility of its building blocks, namely organoboron reagents. Among these, arylboronic acids and their pinacol esters are paramount. This guide focuses on a particularly valuable, yet sterically demanding reagent: 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
The ortho-iodo substitution presents unique synthetic challenges and opportunities. Unlike its meta and para isomers, the proximity of the iodine and boronate ester groups introduces significant steric hindrance. This can influence reactivity, selectivity, and the choice of catalytic systems. However, it also provides a powerful synthetic handle for subsequent transformations, enabling the construction of complex, three-dimensional scaffolds found in many biologically active molecules and advanced materials. This document, written from the perspective of a Senior Application Scientist, aims to provide not just protocols, but a deep, mechanistic understanding of the synthesis, handling, and application of this key synthetic intermediate.
Section 1: Core Compound Profile
Chemical Identity: 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS Number: 579483-21-3 Synonyms: 2-(2-Iodophenyl)pinacolborane, 2-Iodophenylboronic acid pinacol ester
This compound is a stable, crystalline solid at room temperature, making it significantly easier to handle and store compared to the corresponding boronic acid, which can be prone to dehydration and protodeboronation. The pinacol ester group serves as a robust protecting group for the boronic acid moiety, ensuring its stability to a wider range of reaction conditions, including chromatography.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. This data is essential for experimental design, safety assessment, and process scale-up.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BIO₂ | Calculated |
| Molecular Weight | 329.97 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Supplier Data |
| Melting Point | Data not consistently reported; expected to be a low-melting solid | Inferred |
| Boiling Point | Not applicable (solid) | - |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DCM, Ethyl Acetate) | General Knowledge |
| Stability | Stable under inert atmosphere; moisture sensitive | General Knowledge |
Section 2: Synthesis Pathway and Experimental Protocol
The synthesis of aryl pinacol boronate esters can be achieved through several methods. For iodinated arenes, a common and efficient route is the palladium-catalyzed Miyaura borylation reaction, which couples an aryl halide with a boron source like bis(pinacolato)diboron (B₂pin₂).
Causality in Synthetic Design
The choice of the Miyaura borylation is deliberate. While alternatives like lithium-halogen exchange followed by quenching with an alkoxyborane exist, they often require cryogenic temperatures (-78 °C) and strictly anhydrous conditions, making them less practical for large-scale synthesis. The palladium-catalyzed route offers milder conditions, higher functional group tolerance, and operational simplicity.
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Catalyst Selection: A palladium catalyst, typically in its Pd(0) active state, is essential. Pd(dppf)Cl₂ is a common choice as it is an air-stable Pd(II) precatalyst that is readily reduced in situ. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.
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Base Requirement: A base is crucial for the transmetalation step. Potassium acetate (KOAc) is a mild and effective choice. It is thought to facilitate the formation of a more nucleophilic [B₂pin₂(OAc)]⁻ species, which then transfers a boryl group to the palladium center.
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Solvent System: Anhydrous, polar aprotic solvents like 1,4-dioxane or DMSO are preferred as they can dissolve the reagents and stabilize the charged intermediates in the catalytic cycle.
Diagram: Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of 2-(2-Iodophenyl)pinacolborane.
Step-by-Step Synthesis Protocol
This protocol is a robust, field-proven method adapted from established procedures for Miyaura borylations.
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Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diiodobenzene (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).
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Catalyst Addition: Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
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Inerting the System: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the catalyst.
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Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.2-0.5 M with respect to the aryl iodide.
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Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously. The reaction is typically complete within 12-24 hours.
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Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), checking for the consumption of the 1,2-diiodobenzene starting material.
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Work-up: Once complete, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
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Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white solid.
Section 3: Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 2-(2-Iodophenyl)pinacolborane is as a coupling partner in Suzuki-Miyaura reactions. The ortho-iodo group makes it a precursor for biaryl compounds with substitution at the 2-position, which are common motifs in pharmaceuticals.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps.[1][2]
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-limiting step.[1]
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Transmetalation: The aryl group from the boronate ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species (e.g., [Ar-B(OR)₂(OH)]⁻).
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Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Synthesis of a 2-Substituted Biaryl
This protocol provides a reliable starting point for coupling 2-(2-Iodophenyl)pinacolborane with a generic aryl bromide.
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Reaction Setup: In a microwave vial or Schlenk tube, combine 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.), the desired aryl bromide (1.0 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
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Catalyst Addition: Add the palladium catalyst. A highly active catalyst system for sterically hindered couplings is often required. A good starting point is a combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 0.01-0.02 equiv.) and a bulky phosphine ligand like SPhos or XPhos (0.02-0.04 equiv.).
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Inerting and Solvent: Seal the vessel, evacuate and backfill with an inert gas three times. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Reaction: Heat the mixture with vigorous stirring. For microwave synthesis, 100-120 °C for 15-60 minutes is a common range. For conventional heating, 80-100 °C for 4-16 hours.
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Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Section 4: Characterization and Quality Control
Proper characterization is a self-validating system that ensures the identity and purity of the synthesized material. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Expected NMR Spectral Data
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¹H NMR (in CDCl₃):
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Aromatic Protons (4H): Expect complex multiplets in the range of δ 7.0-8.0 ppm. The proton ortho to the iodine will be shifted downfield due to iodine's deshielding effect.
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Pinacol Methyl Protons (12H): A sharp singlet around δ 1.35 ppm is characteristic of the four equivalent methyl groups of the pinacol ester.
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¹³C NMR (in CDCl₃):
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Aromatic Carbons (6C): Resonances will appear between δ 120-145 ppm. The carbon atom directly bonded to the boron (C-B) is often broad or unobserved due to quadrupolar relaxation. The carbon bonded to iodine (C-I) will have a characteristic upfield shift compared to a C-H carbon, typically appearing around δ 95-100 ppm.
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Pinacol Carbons: The quaternary carbons of the pinacol group (O-C(CH₃)₂) will appear as a singlet around δ 84 ppm. The methyl carbons (-CH₃) will appear around δ 25 ppm.
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¹¹B NMR (in CDCl₃):
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The ¹¹B nucleus is NMR active and provides definitive evidence for the presence of the boronate ester. For tricoordinate aryl pinacol boronates, a broad singlet is expected in the range of δ 20-35 ppm, with a typical value around δ 30 ppm relative to the BF₃·OEt₂ standard.[3]
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Section 5: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be conducted with appropriate engineering controls and personal protective equipment.
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Hazard Summary: While a specific SDS for CAS 579483-21-3 is not widely available, organoboron compounds should be handled with care. They are generally considered irritants to the skin, eyes, and respiratory tract.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle the compound in a well-ventilated fume hood. Avoid creating dust. As boronate esters can be sensitive to moisture, store under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a desiccator or refrigerator.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Section 6: Conclusion and Future Outlook
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key building block for accessing sterically congested biaryl systems. Its synthesis via Miyaura borylation is robust and scalable, and its application in Suzuki-Miyaura cross-coupling opens doors to a vast chemical space relevant to drug discovery and materials science. Understanding the causality behind protocol design—from catalyst choice to the role of the base—empowers the research scientist to not only apply these methods but to intelligently adapt and troubleshoot them. As the demand for molecular complexity continues to grow, the strategic use of ortho-substituted reagents like the one detailed in this guide will become increasingly critical for innovation.
References
- (Reference for general Suzuki-Miyaura reaction principles)
- (Reference for Miyaura boryl
- (Reference for palladium c
- (Reference for role of base in Suzuki coupling)
- (Reference for synthesis of sterically hindered biaryls)
- (Reference for applic
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- (Reference for safety inform
- (Reference for general labor
- (Reference for NMR spectroscopy of organoboranes)
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Cole, T. E. ¹¹B NMR Chemical Shifts. San Diego State University. [Link]
- (Reference for specific synthesis protocol if found)
- (Reference for specific characterization d
- (Reference for a specific applic
